Product packaging for delapril(Cat. No.:CAS No. 110508-92-4)

delapril

Cat. No.: B1166198
CAS No.: 110508-92-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Angiotensin-Converting Enzyme (ACE) Inhibitor Research

The history of ACE inhibitor research is intrinsically linked to the discovery and understanding of the RAAS. The renin-angiotensin system was first identified over a century ago, with the discovery of renin by Robert Tigerstedt tandfonline.com. The angiotensin-converting enzyme itself was discovered later, in the mid-1950s, by Leonard T. Skeggs and colleagues wikipedia.orgtandfonline.comthe-rheumatologist.org. Initially, the clinical importance of ACE in blood pressure regulation was not fully recognized tandfonline.com.

A pivotal moment occurred in the late 1960s and early 1970s with the research on the venom of the Brazilian pit viper, Bothrops jararaca tandfonline.comlaskerfoundation.orglgcstandards.comlgcstandards.com. Brazilian scientist Sérgio Ferreira discovered that a factor in this venom, later identified as bradykinin (B550075) potentiating factor (BPF), could potentiate the action of bradykinin and inhibit ACE tandfonline.comlaskerfoundation.orgnih.govcambridge.org. This led to the isolation and characterization of peptides from the venom, notably teprotide (B1582845) (SQ 20,881), a nonapeptide that potently inhibited ACE and demonstrated hypotensive effects in vivo wikipedia.orgtandfonline.comwikipedia.org.

While teprotide showed promise, its peptide nature limited its clinical utility, particularly its lack of oral activity wikipedia.orgwikipedia.org. This spurred research efforts in the early 1970s, primarily at pharmaceutical companies like Squibb, to develop orally active synthetic ACE inhibitors laskerfoundation.orglgcstandards.compharmaceutical-journal.com. Scientists, including David Cushman and Miguel Ondetti at Squibb, embarked on a program of rational drug design, drawing inspiration from the structure of teprotide and the presumed active site of ACE wikipedia.orglaskerfoundation.orgpharmaceutical-journal.comahajournals.org. They modeled ACE after carboxypeptidase A, a zinc-containing metalloprotein with a similar function wikipedia.orglaskerfoundation.orgwikipedia.orgahajournals.org.

This research led to the development of captopril (B1668294) in 1975, the first orally active ACE inhibitor wikipedia.orgtandfonline.comlaskerfoundation.orgwikipedia.org. Captopril, which contains a sulfhydryl group, was approved by the FDA in the early 1980s and marked a significant breakthrough in treating hypertension and heart failure wikipedia.orglaskerfoundation.orglgcstandards.comnih.gov. The success of captopril paved the way for the development of subsequent generations of ACE inhibitors, such as enalapril (B1671234), the first non-sulfhydryl-containing ACE inhibitor, approved a few years later wikipedia.orgtandfonline.comlgcstandards.com.

Research Rationale for Delapril's Investigation within the ACE Inhibitor Class

This compound (B1670214) is a lipophilic, non-sulfhydryl angiotensin-converting enzyme inhibitor that was developed as part of the ongoing research into the ACE inhibitor class chemsrc.comncats.iooup.com. The research rationale for investigating this compound stemmed from the desire to develop ACE inhibitors with potentially improved pharmacokinetic properties, efficacy, or tolerability profiles compared to earlier compounds like captopril and enalapril nih.gov.

This compound is a prodrug that is converted in the body to its active metabolites, this compound diacid and 5-hydroxy this compound diacid ontosight.ainih.govnih.gov. This prodrug approach was a common strategy in ACE inhibitor development to enhance oral absorption and bioavailability nih.gov. The design of this compound, based on structure-activity relationships of ACE inhibitors, aimed to create an agent with potent ACE inhibitory activity nih.gov.

Studies on this compound investigated its pharmacokinetic and pharmacodynamic properties. Research in spontaneously hypertensive rats (SHRs) demonstrated that oral administration of this compound exerted potent ACE inhibitory activity and a marked, long-lasting antihypertensive action chemsrc.comnih.govmedchemexpress.com. This antihypertensive effect was shown to be related to the suppression of vascular angiotensin II release nih.govoup.com.

Furthermore, research explored the effects of this compound on various aspects of cardiovascular health beyond just blood pressure reduction. For instance, studies investigated its potential to slow the progression of atherosclerosis and maintain endothelial function in animal models medchemexpress.comchemicalbook.com. Research also delved into its effects on cardiac parameters, such as left ventricular mass index researchgate.net.

The investigation into this compound aimed to position it as a valuable option within the ACE inhibitor class, potentially offering advantages in terms of its metabolic profile, duration of action, or tissue distribution compared to existing agents ncats.ionih.govnih.gov.

Evolution of Methodologies in ACE Inhibitor Discovery and Characterization Research

The methodologies employed in ACE inhibitor discovery and characterization have evolved significantly since the initial serendipitous findings related to snake venom. Early research relied on pharmacological assays to identify substances that inhibited the activity of ACE, often using preparations from animal tissues like dog lung pharmaceutical-journal.comnih.gov. The discovery of the venom peptides and their inhibitory action provided crucial insights into the structural requirements for ACE inhibition lgcstandards.comnih.gov.

A key methodological shift involved the application of rational drug design principles. Based on the understanding that ACE is a zinc metalloenzyme similar to carboxypeptidase A, researchers utilized this structural analogy to design inhibitors that could effectively chelate the zinc ion in the active site and mimic the transition state of the enzymatic reaction laskerfoundation.orgwikipedia.orgahajournals.org. This rational approach, pioneered by Cushman and Ondetti, was instrumental in the development of captopril laskerfoundation.orgahajournals.org.

The characterization of ACE inhibitors moved beyond simple enzyme inhibition assays to include in vivo studies in various hypertensive animal models to assess their antihypertensive efficacy and duration of action chemsrc.comnih.govmedchemexpress.com. Pharmacokinetic studies became essential to understand the absorption, distribution, metabolism, and excretion of these compounds, particularly for prodrugs like this compound nih.gov.

As the field progressed, more sophisticated techniques were employed. Structure-activity relationship (SAR) studies became crucial for optimizing the potency and selectivity of inhibitors tandfonline.comwikipedia.org. The discovery that ACE has two distinct active sites (N- and C-domains) led to research into domain-specific inhibitors nih.govwikipedia.org.

Modern methodologies in ACE inhibitor research and characterization include:

In vitro enzyme assays: Using purified ACE from various sources to measure inhibitory potency (e.g., IC50 values).

Structure-based drug design: Utilizing the known crystal structure of ACE to design inhibitors that bind effectively to the active site nih.gov.

Molecular docking studies: Computational techniques to predict the binding affinity and interaction of potential inhibitors with ACE mdpi.commdpi.com.

In vivo pharmacological studies: Evaluating antihypertensive effects and other cardiovascular benefits in animal models chemsrc.comnih.govmedchemexpress.comchemicalbook.com.

Pharmacokinetic and pharmacodynamic studies: Assessing how the body handles the drug and its effects over time nih.gov.

Clinical trials: Rigorous studies in human subjects to evaluate efficacy, safety, and optimal dosing nih.govnih.govtandfonline.com.

Studies on tissue ACE: Investigating the inhibition of ACE in specific tissues, which is believed to play a role in local RAAS activity nih.govoup.com.

The evolution of these methodologies, from early bioassays to sophisticated structure-based design and comprehensive clinical evaluation, has been critical in the successful discovery and development of a diverse range of ACE inhibitors, including compounds like this compound.

Table 1: Key Milestones in ACE Inhibitor Research History

EventApproximate TimeframeSignificanceSource
Discovery of ReninLate 19th CenturyIdentified a key component of the RAAS. tandfonline.com
Discovery of ACEMid-1950sIdentified the enzyme responsible for converting Ang I to Ang II. wikipedia.orgtandfonline.com
Discovery of BPF in Snake VenomLate 1960s/Early 1970sProvided the first natural ACE inhibitors and a basis for drug design. tandfonline.comlaskerfoundation.org
Development of TeprotideEarly 1970sFirst potent ACE inhibitory peptide, but not orally active. wikipedia.orgtandfonline.com
Rational Drug Design based on Carboxypeptidase AEarly 1970sLed to the design of synthetic, orally active inhibitors. laskerfoundation.orgahajournals.org
Development of Captopril1975First orally active synthetic ACE inhibitor. wikipedia.orgtandfonline.com
Development of EnalaprilEarly 1980sFirst non-sulfhydryl ACE inhibitor. wikipedia.orgtandfonline.com
Discovery of this compoundNot specified, but later than Captopril/EnalaprilDevelopment of a lipophilic, non-sulfhydryl prodrug ACE inhibitor. ncats.ionih.gov

Table 2: this compound Chemical and Research Properties

Property/FindingDetailSource
Chemical ClassAngiotensin-Converting Enzyme (ACE) Inhibitor marketresearchintellect.compatsnap.com
NatureLipophilic, non-sulfhydryl chemsrc.comncats.io
ProdrugYes, converted to active metabolites this compound diacid and 5-hydroxy this compound diacid. ontosight.ainih.govnih.gov
Key Active MetabolitesThis compound diacid, 5-hydroxy this compound diacid ontosight.ainih.govnih.gov
TargetAngiotensin-Converting Enzyme (ACE) patsnap.comchemsrc.com
Mechanism of Action Research Finding (SHR)Exerts antihypertensive effect through inhibition of vascular Ang II release. nih.govoup.com
Antihypertensive Action in Animal Models (SHR)Potent and long-lasting at 1-10 mg/kg oral dose. chemsrc.commedchemexpress.com
Effect on Atherosclerosis (Cholesterol-fed rabbits)Slows progression at 5-20 mg/kg in drinking water. medchemexpress.comchemicalbook.com
Specificity Research FindingMore potent than captopril and enalapril in inhibiting vascular ACE; specific to the C-site of human tissue ACE. nih.gov
Molecular Formula (this compound Diacid)C₂₄H₂₉N₃O₆ ontosight.ai
Molecular Weight (this compound Hydrochloride)489.004 g/mol chemsrc.comnih.gov

This compound is a chemical compound classified as an angiotensin-converting enzyme (ACE) inhibitor. smolecule.com It is used as an antihypertensive drug in some regions. wikipedia.org this compound is an esterified prodrug that undergoes conversion in vivo to its active metabolites, primarily this compound diacid and 5-hydroxy this compound diacid. wikipedia.orgoup.comnih.gov These active metabolites are responsible for the pharmacological effects of the drug. wikipedia.org

Molecular and Biochemical Mechanisms of this compound's Action this compound exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). patsnap.com The RAAS plays a critical role in regulating blood pressure and fluid balance. patsnap.com

Properties

CAS No.

110508-92-4

Molecular Formula

C12H17ClO2

Synonyms

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (R)-

Origin of Product

United States

Molecular and Biochemical Mechanisms of Delapril S Action

Interactions with Other Peptidases and SubstratesWhile ACE is the primary target, ACE inhibitors can also interact with other peptidases. ACE is also known as kininase II and is involved in the enzymatic deactivation of bradykinin (B550075), a vasodilator peptide.proteopedia.orgnih.gov

Enzymatic Hydrolysis of Delapril (B1670214) by Carboxylesterasesthis compound is a prodrug that is converted into its active metabolites through hydrolysis of the ester linkage in vivo.smolecule.comoup.comnih.govThis hydrolysis is primarily catalyzed by carboxylesterases.oup.comHuman liver carboxylesterases, specifically carboxylesterase pI 5.3 (identified as human carboxylesterase 1 or hCE1), are involved in the metabolic activation of prodrugs like this compound and imidapril (B193102) by converting them to their active metabolites.nih.govnih.govCarboxylesterase pI 4.5 (identified as human carboxylesterase 2 or hCE2) does not significantly hydrolyze this compound.nih.govCarboxylesterases are a group of enzymes that catalyze the hydrolysis of esters into corresponding acids and alcohols and play a significant role in drug metabolism.imedpub.comamericanpharmaceuticalreview.commdpi.com

Data Tables

Based on the provided information, a comparative table for ACE inhibition potency could be illustrative, though specific quantitative data (like Ki values for this compound's active metabolites) compared directly against captopril (B1668294) and enalapril (B1671234) across different tissues were not consistently available in a format suitable for a precise numerical table from the search results. However, the qualitative findings can be summarized.

ACE Inhibitor (Active Form)Tissue ACE Inhibition Potency (vs. Captopril/Enalapril)Affinity for ACE C-domainBradykinin Potentiation
This compound Active MetabolitesMore potent in vascular wall ACE activity nih.govscholarsresearchlibrary.comnih.govHigher affinity medscape.comresearchgate.netWeak nih.govresearchgate.net
CaptoprilLess potent in vascular wall ACE activity nih.govscholarsresearchlibrary.comNot specified in relation to this compoundStronger (implied by weak effect of this compound) nih.govresearchgate.net
Enalapril Active MetaboliteLess potent in vascular wall ACE activity nih.govscholarsresearchlibrary.comNot specified in relation to this compoundStronger (implied by weak effect of this compound) nih.govresearchgate.net

Another conceptual table could illustrate the role of carboxylesterases in this compound metabolism:

EnzymeSubstrateAction on this compoundOutcome
Carboxylesterase pI 5.3 (hCE1)This compoundHydrolysisConversion to active metabolites nih.govnih.gov
Carboxylesterase pI 4.5 (hCE2)This compoundMinimal HydrolysisLimited or no conversion nih.gov

Investigation of Neuropeptide Hormone Cleavage Modulation

Angiotensin-converting enzyme is known to regulate synaptic transmission by mediating the cleavage of various neuropeptide hormones, including substance P, neurotensin, and enkephalins. drugbank.comdrugbank.com ACE catalyzes the degradation of different enkephalin neuropeptides such as Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Phe, and potentially Met-enkephalin-Arg-Gly-Leu. drugbank.comdrugbank.com Neuropeptides are chemical messengers synthesized and released by neurons that typically bind to G protein-coupled receptors (GPCRs) to modulate neural activity and affect various tissues. wikipedia.org They are synthesized from larger precursor proteins that undergo cleavage and post-translational processing. wikipedia.org

Intracellular Signaling Pathway Modulation Research

Studies have investigated the effects of this compound on various intracellular signaling pathways, revealing potential mechanisms beyond direct ACE inhibition that contribute to its therapeutic actions.

Studies on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Generation

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger involved in various physiological processes, including vasodilation and smooth muscle relaxation. nih.govgoogle.com It is generated by guanylyl cyclases in response to signals like nitric oxide (NO) and natriuretic peptides. nih.govgoogle.commdpi.com cGMP exerts its effects through cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). nih.govmdpi.com

While the primary mechanism of ACE inhibitors like this compound is independent of direct cGMP modulation, some studies suggest indirect effects. ACE inhibition can lead to increased levels of bradykinin, a vasodilator that stimulates NO production, which in turn activates soluble guanylyl cyclase and increases cGMP levels. Although direct studies specifically detailing this compound's impact on cGMP generation were not extensively found, the known interplay between ACE inhibition, bradykinin, NO, and cGMP pathways suggests a potential for this compound to indirectly influence cGMP levels.

Research on Prostaglandin (B15479496) I2 (PGI2) Production Modulation

Prostaglandin I2 (PGI2), also known as prostacyclin, is a prostaglandin that acts as a potent vasodilator and inhibitor of platelet aggregation. wikipedia.orgnih.gov It is primarily produced in vascular endothelial cells from prostaglandin H2 by the action of the enzyme prostacyclin synthase. wikipedia.org PGI2 exerts its effects by binding to G protein-coupled receptors, leading to increased intracellular cAMP levels and subsequent downstream effects like smooth muscle relaxation and inhibition of platelet aggregation. wikipedia.orgnih.gov

Research indicates that ACE inhibitors can influence prostaglandin synthesis. While specific detailed studies on this compound's direct modulation of PGI2 production were not prominently found, the broader class of ACE inhibitors has been shown to affect the kallikrein-kinin system, which can indirectly influence the production of prostaglandins. researchgate.net Further research is needed to fully elucidate this compound's specific effects on PGI2 production pathways.

Investigations into Intracellular Calcium Ion Kinetics

Intracellular calcium ion concentration plays a critical role in various cellular functions, including muscle contraction, neurotransmission, and cell signaling. revistanefrologia.comphysiology.org Dysregulation of calcium homeostasis can contribute to various pathological conditions. nih.govelsevier.es

Studies have investigated the effects of this compound on intracellular calcium kinetics, particularly in the context of cardiovascular health. Research in a mouse model of heart failure after myocardial infarction showed that treatment with this compound prevented the increase in diastolic intracellular Ca2+ levels observed in untreated mice. nih.gov this compound treatment also had a notable effect on cell relaxation and Ca2+-transient decay kinetics. nih.gov These findings suggest that this compound can help maintain intracellular calcium homeostasis, contributing to preserved cardiomyocyte function. nih.gov

Here is a table summarizing some findings related to this compound's effect on intracellular calcium in a mouse model of myocardial infarction:

Parameter Sham Mice MI Mice MI + this compound Mice Significance (MI vs. Sham) Significance (MI + this compound vs. MI)
Diastolic Ca2+ Levels Lower Higher Lower Higher Prevented
Ca2+-Transient Amplitude Normal Decreased Maintained Decreased Maintained
Ca2+-Transient Decay Kinetics Normal Slowed Normalized Slowed Normalized
Cardiomyocyte Relaxation Normal Slowed Maintained Slowed Maintained

These results indicate that this compound can positively influence intracellular calcium handling in cardiomyocytes under pathological conditions. nih.gov

Exploration of Downstream Signaling Cascades (e.g., ERK1/2, JNK pathways)

Mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinases (JNK), are involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. portico.orgfrontiersin.orgnews-medical.netfrontiersin.org These pathways are activated by various extracellular and intracellular stimuli and play crucial roles in both physiological and pathophysiological conditions. portico.orgfrontiersin.orgnews-medical.net

Research on the downstream signaling effects of ACE inhibitors, including this compound, has explored their influence on MAPK pathways. Studies with captopril, another ACE inhibitor, have shown its ability to trigger the phosphorylation of ERK1/2 and JNK, leading to modulation of gene expression related to inflammation and cellular processes. physiology.org While direct studies specifically on this compound's modulation of ERK1/2 and JNK pathways were not extensively detailed in the provided information, the evidence with other ACE inhibitors suggests a potential for this compound to also influence these cascades. physiology.orgphysiology.org The activation of these pathways by ACE inhibitors might contribute to their beneficial effects beyond blood pressure reduction. physiology.org Further research is needed to clarify the specific impact of this compound on ERK1/2 and JNK signaling.

Preclinical Pharmacological Research on Delapril

In Vitro Pharmacological Investigations

In vitro studies provide fundamental insights into the direct effects of delapril (B1670214) and its active metabolites on biological targets, primarily the ACE enzyme, and on cellular and tissue functions.

Cell-Free Enzyme Activity Assays

Cell-free enzyme activity assays are crucial for determining the direct inhibitory potency of this compound and its metabolites on ACE. This compound, a nonsulfhydryl ACE inhibitor, is an esterified prodrug that is converted in vivo to its active metabolites oup.comnih.gov. Studies have shown that this compound effectively inhibits ACE activity oup.com. Its active diacid derivative (this compound diacid, DPD) has been specifically investigated for its inhibitory effects on ACE.

Research utilizing ACE prepared from rabbit lung demonstrated effective inhibition by this compound oup.com. Furthermore, studies involving isolated rat hind legs showed that this compound hydrochloride suppressed the release of immunoreactive angiotensin II (irAng II) in a dose-dependent manner when added to the perfusion medium . The inhibition of irAng II release was reported to be greater with this compound than with captopril (B1668294) at tested concentrations .

Another study examining the effect of this compound diacid (DPD) on immunoreactive Ang II release from isolated perfused hind legs in spontaneously hypertensive rats (SHRs) also demonstrated a dose-dependent decrease in irAng II release oup.comoup.comnih.gov. At a concentration of 5 x 10⁻⁶ mol/L, DPD achieved a maximal percent inhibition of approximately 51% of the Ang II released oup.comoup.comnih.gov.

These cell-free and isolated tissue perfusion studies highlight the direct inhibitory effect of this compound and its active metabolite, DPD, on ACE activity, leading to reduced angiotensin II formation.

Cell Culture Model Investigations (e.g., vascular endothelial cells, mesangial cells)

While vascular endothelial cells and mesangial cells are relevant cell types in cardiovascular research, particularly concerning the renin-angiotensin system and hypertension, specific preclinical pharmacological investigations detailing the direct effects of this compound on these cell types in cell culture models were not prominently found in the consulted literature. Research in this area for this compound in isolation was not identified within the scope of the search results.

Studies on Vascular Reactivity in Isolated Tissues

Studies on isolated vascular tissues have provided valuable information regarding this compound's impact on vascular function, particularly its ability to modulate the local renin-angiotensin system. Investigations using isolated perfused hind legs of SHRs have shown that oral pretreatment with this compound for two weeks suppressed the release of immunoreactive angiotensin II oup.comoup.comnih.govnih.gov. Specifically, oral pretreatment with this compound (10 mg/kg/day) for two weeks suppressed Ang II release by 61% in WKY rats and more pronouncedly by 73% in SHRs nih.gov. Another active metabolite, 5-hydroxythis compound diacid (5-hydroxy-DPD), also suppressed Ang II release by 73% after oral pretreatment in SHRs oup.comoup.comnih.gov.

Studies using isolated rabbit mesenteric arteries also examined the effects of ACE inhibitors, including this compound, on the release of angiotensins ahajournals.org. This compound, at a concentration of 10⁻⁷ M, caused a 38% decrease in basal rates of irAng II release and a 31% increase in basal rates of irAng I release ahajournals.org. These findings suggest that this compound inhibits the conversion of Ang I to Ang II in vascular tissue, influencing local angiotensin levels.

These studies collectively indicate that this compound and its active metabolites can directly influence vascular tone by inhibiting local ACE activity and reducing the release of the vasoconstrictor angiotensin II from vascular tissues.

Research in Defined Animal Models of Cardiovascular Pathophysiology

Animal models, particularly those genetically predisposed to hypertension, are essential for evaluating the in vivo efficacy and mechanisms of action of potential antihypertensive agents like this compound.

Studies in Genetically Hypertensive Rodent Models

This compound has been investigated in various experimental models of hypertension, demonstrating a marked and long-lasting antihypertensive action nih.govmedchemexpress.com. The lipophilicity of this compound is hypothesized to contribute to its superior tissue ACE inhibition, particularly in vascular walls, compared to less lipophilic ACE inhibitors like enalapril (B1671234) and captopril oup.comnih.gov. This higher affinity for vascular walls is suggested to be a factor in its antihypertensive effects oup.com.

The spontaneously hypertensive rat (SHR) is a widely accepted model for studying essential hypertension oup.comoup.com. This compound has been extensively studied in SHRs to understand its antihypertensive mechanism and protective effects.

Oral administration of this compound to SHRs has been shown to exert potent ACE inhibitory activity and a marked and long-lasting antihypertensive action oup.commedchemexpress.com. Studies administering this compound (3 mg/kg/day) orally to SHRs for 14 days observed a significant hypotensive action oup.com. After 14 days, the blood pressure reduction with this compound was reported to be more marked than with captopril (10 mg/kg/day) and comparable to enalapril (3 mg/kg/day) oup.com. After 35 days, a greater reduction in systemic blood pressure was measured with this compound oup.com.

Research has linked this compound's antihypertensive action in SHRs to the suppression of vascular angiotensin II release nih.govoup.comoup.comnih.govnih.gov. Studies involving isolated perfused hind legs from SHRs treated orally with this compound demonstrated a significant reduction in irAng II release compared to control SHRs oup.comoup.comnih.govnih.gov.

In stroke-prone spontaneously hypertensive rats (SHRsp), a model of severe hypertension and associated complications, this compound has shown protective effects nih.gov. In salt-loaded SHRsp, this compound treatment significantly improved survival rate and prevented the development of stroke, cardiac hypertrophy, and renal sclerosis nih.gov. While some studies with lower doses of this compound in combination with diuretics in salt-loaded SHRsp did not consistently lower blood pressure, they still showed protective effects on survival and proteinuria, suggesting mechanisms beyond just blood pressure reduction . However, the combination of this compound and indapamide (B195227) at higher doses was able to significantly lower heart weight to body weight ratio, indicating a synergistic effect on preventing heart hypertrophy .

The following table summarizes some key findings from studies in SHR models:

Animal ModelTreatmentDurationKey FindingsSource(s)
SHRThis compound (3 mg/kg/day, oral)14 daysPotent ACE inhibitory activity; marked and long-lasting antihypertensive action; more marked hypotensive action than captopril (10 mg/kg/day) oup.commedchemexpress.com
SHRThis compound (10 mg/kg/day, oral)2 weeksSuppressed vascular Ang II release by 61% (compared to 73% with 5-hydroxy-DPD) in isolated perfused hind legs. oup.comoup.comnih.govnih.gov
SHRspThis compound (12 mg/kg/day, oral)Long-termImproved survival rate; prevented stroke, cardiac hypertrophy, and renal sclerosis in salt-loaded SHRsp. nih.gov
SHRspThis compound (various doses) +/- diureticsLong-termProtective effects on survival and proteinuria, even without significant blood pressure lowering at lower doses; synergistic effect with indapamide on preventing heart hypertrophy at higher doses.

These studies in genetically hypertensive rodent models, particularly SHRs, provide strong preclinical evidence for this compound's efficacy in reducing blood pressure and mitigating organ damage associated with hypertension, likely mediated through its inhibition of both systemic and vascular ACE activity.

Spontaneously Hypertensive Rat (SHR) Model Investigations

Pharmacodynamic Research in Preclinical Systems

Suppression of Vascular Angiotensin II Release in Animal Models

Research in animal models has provided insights into this compound's ability to suppress angiotensin II (Ang II) release within vascular tissues. The vascular RAS is recognized for its significant role in regulating arterial tone and contributing to the maintenance of hypertension. Studies using spontaneously hypertensive rats (SHR), a widely accepted model for essential hypertension, have been instrumental in demonstrating this effect.

In isolated perfused hind legs of SHR, spontaneous Ang II release was observed, suggesting the presence of a functional RAS within vascular tissues that contributes to vascular tone maintenance in this model. The spontaneous release of Ang II in SHR was measured at 112.9 ± 17.6 pg during the initial 30 minutes of perfusion, which was slightly higher than that observed in normotensive Wistar-Kyoto (WKY) rats (96.5 ± 9.8 pg).

This compound's active metabolite, this compound diacid (DPD), has been shown to suppress Ang II release in a dose-dependent manner when added to the perfusion medium of isolated hind legs from both SHR and WKY rats. In studies using isolated mesenteric arteries of SHR, this compound (specifically its active metabolite M-1), enalaprilat, and captopril all suppressed Ang II release in a dose-dependent manner. At a concentration of 10⁻⁶ mol/L, this compound (M-1) decreased the rate of Ang II release from the basal value by 52.6%. Enalaprilat and captopril at the same concentration resulted in decreases of 49.0% and 45.2%, respectively.

Oral administration of this compound has also demonstrated a suppressive effect on vascular Ang II release. Following oral pretreatment with this compound (10 mg/kg per day) for two weeks, Ang II release from isolated hind legs was suppressed by 60% in WKY rats and more significantly by 73% in SHR. Another study using oral pretreatment with this compound (10 mg/kg/day) or its active metabolite 5-hydroxy-DPD for two weeks in SHR showed suppression of Ang II release by 61% and 73%, respectively. Oral treatment with this compound (10 mg/kg/day) for one week in SHR resulted in a 54.0% decrease in basal Ang II release from isolated mesenteric arteries compared to control.

The suppression of vascular Ang II release by this compound and its active metabolites suggests that ACE inhibitors, including this compound, exert their antihypertensive effects, at least in part, through the inhibition of this local vascular mechanism in animal models of hypertension. this compound has also been found to be a more potent inhibitor of vascular wall ACE activity compared to enalapril or captopril, a characteristic potentially linked to its higher lipophilicity and greater affinity for the vascular wall. Furthermore, studies on vascular smooth muscle cells (VSMC) from SHR have shown that this compound can significantly reduce the amount of Ang II-like immunoreactivity in both conditioned medium and cell extracts.

Data Tables:

Table 1: Effect of Oral Pretreatment on Ang II Release from Isolated Hind Legs

Treatment (2 weeks)Animal ModelAng II Release Suppression (%)
This compound (10 mg/kg/day)WKY60
This compound (10 mg/kg/day)SHR73
5-hydroxy-DPD (10 mg/kg/day)SHR73

Table 2: Effect of ACE Inhibitors on Ang II Release from Isolated SHR Mesenteric Arteries (10⁻⁶ mol/L)

ACE InhibitorAng II Release Decrease from Basal (%)
This compound (M-1)52.6
Enalaprilat49.0
Captopril45.2

Table 3: Effect of Oral Treatment (1 week) on Basal Ang II Release from Isolated SHR Mesenteric Arteries

Treatment (1 week)Animal ModelBasal Ang II Release Decrease (%)
This compound (10 mg/kg/day)SHR54.0
Enalapril (10 mg/kg/day)SHR46.0
Captopril (50 mg/kg/day)SHR35.8

Structure Activity Relationships Sar and Molecular Design Research

Delapril's Molecular Architecture and Analogues

This compound (B1670214) is classified as a dicarboxylate-containing ACE inhibitor, a group that includes other drugs such as enalapril (B1671234), ramipril, quinapril, perindopril, lisinopril, benazepril, cilazapril, and spirapril. The molecular formula of this compound is C₂₆H₃₂N₂O₅, and its molecular weight is 452.551 g·mol⁻¹. this compound hydrochloride, a salt form, has a molecular formula of C₂₆H₃₃ClN₂O₅ and a molecular weight of 489.0 g/mol .

This compound is characterized by the presence of an indanyl-glycine moiety in its structure. This moiety contributes significantly to this compound's properties. As a prodrug, this compound is converted to its active diacid metabolite (M-I) and subsequently to another active metabolite, 5-hydroxy-indane diacid (M-III), in both animals and humans.

Influence of Specific Structural Motifs on ACE Binding Affinity and Activity

ACE inhibitors, including this compound, exert their effect by binding to the active site of the ACE enzyme. The active site of ACE contains a zinc ion, which is crucial for enzymatic activity. ACE inhibitors typically interact with the enzyme through various bonds, including electrostatic, hydrogenic, and lipophilic interactions.

Dicarboxylate-containing ACE inhibitors like this compound bind to the zinc ion through a carboxylate group. This interaction mimics the transition state of the peptide hydrolysis reaction catalyzed by ACE. The indanyl-glycine moiety in this compound is a key structural feature that influences its interaction with ACE. While the specific details of how each structural motif of this compound contributes to ACE binding affinity are complex and involve multiple interactions within the enzyme's active site, the dicarboxylate group's interaction with the zinc ion is a fundamental aspect of its inhibitory mechanism.

Research on ACE inhibitors has shown that the zinc-binding group (sulfhydryl, carboxyl, or phosphinyl), along with other structural components, plays a critical role in determining the potency and binding characteristics of the inhibitor. this compound, with its carboxylate zinc-binding group, fits into this established SAR framework for ACE inhibitors.

Research on Lipophilicity and its Impact on Tissue Distribution in Research Models

Lipophilicity, a measure of a compound's ability to dissolve in lipids, is an important factor influencing the tissue distribution of drugs. this compound is described as a lipophilic ACE inhibitor. The indanyl-glycine moiety in this compound contributes to its high lipophilicity, which is reported to be greater than that of other ACE inhibitors like captopril (B1668294) and enalapril.

Studies in research models, such as rats, have investigated the tissue distribution of this compound. Following oral administration of radiolabeled this compound in rats, the highest concentrations of radioactivity were generally observed in the walls of the stomach and intestine, followed by the liver, kidney, plasma, and lung. The concentration in the brain was the lowest.

The high lipophilicity of this compound is associated with a high tissue affinity, particularly for vascular walls. This high affinity for vascular tissue is believed to contribute to this compound's effective inhibition of vascular wall ACE activity. Experimental results have supported this assumption, showing that this compound demonstrated more potent inhibition of vascular wall ACE activity compared to enalapril in spontaneously hypertensive rats (SHR).

The distribution coefficient in octanol (B41247) and water, a measure of lipophilicity, was higher for this compound (1.565) and its M-I metabolite (1.191) compared to captopril (0.351) and enalapril (0.04). This data supports the higher lipophilicity of this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are valuable tools in drug discovery and design, providing insights into molecular structure, properties, and interactions. These methods include techniques such as molecular docking, molecular dynamics simulations, and quantum chemical studies.

Molecular Docking Investigations (e.g., ACE, ACE2 interactions)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its metabolites) to a protein target (such as ACE or ACE2). It helps to understand the potential interactions between the molecule and the active site of the enzyme.

Studies have utilized molecular docking to investigate the interactions of various drugs, including this compound, with ACE2 and the SARS-CoV-2 spike protein-ACE2 complex. One study showed that this compound could bind with the ACE2 receptor and the SARS-CoV-2/ACE2 complex. this compound showed a favorable docking score in interactions with ACE2.

Molecular docking helps to identify key amino acid residues involved in the binding process and the types of interactions (e.g., hydrogen bonds, van der Waals forces, metal coordination) that stabilize the complex. For ACE inhibitors binding to ACE, interactions with the zinc ion and specific amino acid residues in the active site are crucial.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are computational methods that simulate the dynamic behavior of molecules over time. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the detailed mechanisms of interaction.

MD simulations complement molecular docking by providing a more realistic representation of the binding process, considering the flexibility of the molecules and the influence of the solvent environment. While specific detailed MD simulation studies solely focused on this compound's binding to ACE were not extensively found in the provided snippets, MD simulations are generally applied to study the dynamic behavior of drug-target complexes and elucidate binding mechanisms of ACE inhibitors and other ligands with their protein targets like ACE and ACE2. These simulations can help to understand the stability of the this compound-ACE complex and the role of specific interactions over time.

Global Reactivity and Quantum Chemical Studies

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These studies can provide parameters that describe the global and local reactivity of a compound.

Quantum chemical studies have been applied to various compounds, including some ACE inhibitors and molecules interacting with ACE2. While specific detailed quantum chemical studies focusing solely on the global reactivity of this compound were not extensively found in the provided snippets, the principles of quantum chemistry are relevant to understanding the electronic properties of this compound and how they influence its interactions with biological targets like ACE. These studies can help to explain the chemical behavior of this compound and its metabolites and their propensity to form interactions within the ACE active site.

Academic Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound involves the incorporation of its characteristic indanylglycine moiety. Research into the synthesis of ACE inhibitors, including this compound, has explored various approaches to construct the key structural elements responsible for ACE inhibition.

Research on Novel Chemical Synthesis Routes

Research on novel synthesis routes for ACE inhibitors often focuses on stereoselective methods to obtain the desired enantiomers, as stereochemistry plays a crucial role in their activity. For ACE inhibitors like enalapril, lisinopril, quinapril, this compound, and ramipril, the (S)-homophenylalanine moiety serves as a central pharmacophore unit, and enantiomerically pure ethyl-(R)-2-hydroxy-4-phenylbutyrate is an essential building block. Various methods have been developed for the preparation of this building block, including kinetic resolution using lipases.

While specific detailed academic synthesis routes solely for this compound were not extensively detailed in the search results, the synthesis of ACE inhibitors in general involves coupling key fragments, often including a dipeptide mimetic and a zinc-binding group. The replacement of the proline moiety found in some ACE inhibitors with other structures, such as the indanylglycine in this compound, was explored to determine its essentiality for action.

Design and Synthesis of Modified Chemical Entities for Research Purposes

The design and synthesis of modified chemical entities related to this compound are driven by the desire to explore structure-activity relationships and potentially identify compounds with improved properties. This involves altering different parts of the molecule to understand their contribution to ACE binding affinity, potency, and pharmacokinetic profile.

The core structural features of ACE inhibitors, including this compound, that are often modified for research purposes include the zinc-binding group, the peptide mimetic portion, and the cyclic or heterocyclic ring system. Studies have investigated replacing the proline moiety with saturated bicyclic amino acids, such as octahydroindole-2-carboxylic acid, octahydroisoindole-1-carboxylic acid, and octahydro-3-oxoisoindole-1-carboxylic acid, resulting in compounds with comparable potency to captopril and enalapril in vitro and in vivo. This highlights that variations in the cyclic structure can be tolerated while maintaining significant ACE inhibitory activity.

The synthesis of novel L-lysyl-N-substituted glycine (B1666218) derivatives has also been reported, demonstrating potent in vitro and in vivo ACE inhibition. These studies involve the chemical synthesis of modified glycine derivatives and evaluating their inhibitory activity, contributing to the understanding of how modifications to this part of the molecule impact potency.

The development of new synthetic methodologies, including biocatalytic approaches, for the production of ACE inhibitor drug precursors like (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid or their esters, is an active area of research. These methods aim to provide efficient and stereoselective routes to key building blocks used in the synthesis of this compound and its derivatives.

Comparative Preclinical and Mechanistic Research

Comparative Studies with Other Angiotensin-Converting Enzyme Inhibitors

Comparative preclinical research has aimed to delineate the specific characteristics of delapril (B1670214) relative to other ACE inhibitors, focusing on differences in tissue versus circulating ACE inhibition, modulation of signaling pathways, and efficacy in animal models of disease.

This compound is characterized by high lipophilicity, which is suggested to contribute to a high affinity for tissue, particularly vascular walls. This contrasts with some other ACE inhibitors like enalapril (B1671234) or captopril (B1668294). Studies in spontaneously hypertensive rats (SHRs) have shown that this compound is a more potent inhibitor of vascular wall ACE activity compared to enalapril or captopril.

Research in SHRs demonstrated that both this compound and its active metabolite, 5-hydroxythis compound diacid, administered orally, produced a sustained antihypertensive action and suppressed the release of angiotensin II from isolated perfused hind legs. this compound diacid, when added to the perfusion medium, also caused a dose-dependent decrease in immunoreactive Ang II release from isolated perfused hind legs of SHRs. Oral pretreatment with this compound for two weeks suppressed Ang II release by 61%, while 5-hydroxy-delapril diacid suppressed it by 73%. This suggests that this compound exerts its antihypertensive effect, at least in part, through the inhibition of vascular Ang II release in SHRs.

While the primary mechanism of this compound, like other ACE inhibitors, involves the RAAS pathway, preclinical studies have explored potential differential effects on other signaling cascades. ACE inhibitors, by reducing angiotensin II and increasing bradykinin (B550075), can influence various downstream signaling pathways involved in cardiovascular remodeling, inflammation, and oxidative stress.

One study in SHRs suggested that this compound causes a prejunctional inhibition of norepinephrine (B1679862) release by inhibiting vascular Ang II formation. This indicates a potential interaction with sympathetic nervous system signaling, which contributes to blood pressure regulation.

ACE inhibitors generally impact the Kallikrein-kinin system, reducing the breakdown of bradykinin and increasing the synthesis of prostaglandins, which promotes vasodilation. While this compound is described as having a weaker bradykinin potentiating action compared to captopril and enalapril in a guinea pig cough model, its specific modulation profile on various signaling pathways beyond the core RAAS inhibition in different preclinical models warrants further detailed investigation.

This compound has demonstrated antihypertensive effects in various experimental models of hypertension, including spontaneously hypertensive rats (SHRs). In SHRs, this compound effectively lowers blood pressure. Comparative studies in SHRs showed that after 14 days, this compound had a more marked effect on blood pressure reduction than captopril (10 mg/kg/day) and was similar to enalapril (3 mg/kg/day). After 35 days, this compound showed a greater reduction in systemic blood pressure compared to enalapril.

Interactive Table 1: Comparative Blood Pressure Reduction in SHRs

ACE Inhibitor (Dose)Duration of TreatmentBlood Pressure Reduction (vs. Control)Source
This compound (3 mg/kg/day)14 daysMore marked than Captopril
Enalapril (3 mg/kg/day)14 daysAbout the same as this compound
Captopril (10 mg/kg/day)14 daysLess marked than this compound
This compound (Dose not specified)35 daysGreater than Enalapril

Preclinical studies have also explored the effects of this compound in combination with other agents in animal models, as discussed in Section 5.3.

Comparative Analysis of Signaling Pathway Modulation Profiles

Comparison with Angiotensin II Receptor Blockers in Experimental Systems

ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) both target the RAAS but at different points. ACE inhibitors prevent the formation of Angiotensin II, while ARBs block the binding of Angiotensin II to its AT1 receptors. Preclinical comparisons between this compound and ARBs in experimental systems are less extensively documented than comparisons with other ACE inhibitors in the provided search results.

Further dedicated preclinical studies directly comparing this compound's effects on specific tissues and signaling pathways with those of various ARBs in relevant animal models would provide more detailed insights into their differential pharmacological profiles.

Research on Combinatorial Approaches in Preclinical Models (e.g., with other pharmacological agents)

Preclinical research has investigated the effects of this compound in combination with other pharmacological agents, particularly manidipine (B393), a calcium channel blocker. The combination of ACE inhibitors and calcium channel blockers is a common strategy in managing hypertension, leveraging complementary mechanisms of action.

The combination of this compound and manidipine has been studied, and preclinical understanding supports the rationale for this combination. This compound inhibits ACE, reducing angiotensin II levels, while manidipine blocks calcium channels, primarily affecting vascular smooth muscle relaxation. This dual action can lead to enhanced blood pressure reduction.

While the provided search results primarily highlight clinical studies on the this compound/manidipine combination, they are underpinned by preclinical rationale regarding the synergistic effects of ACE inhibition and calcium channel blockade. Preclinical studies would typically involve assessing the combined effects on blood pressure, vascular function, and potentially organ protection in animal models of hypertension, providing the basis for clinical investigation. The meta-analysis mentioning the comparable efficacy of this compound/manidipine with ARB/diuretic combinations in hypertensive patients with diabetes suggests preclinical work likely explored these combinations to understand their mechanisms and efficacy before clinical trials.

Research on combinatorial approaches in preclinical models aims to identify synergistic effects, understand potential benefits on target organs beyond blood pressure reduction, and evaluate the impact on various pathophysiological processes in disease models. While specific detailed preclinical studies of this compound in combination with agents other than manidipine were not prominently featured in the search results, the principle of combining ACE inhibitors with other drug classes (like diuretics or beta-blockers) is well-established in preclinical and clinical cardiovascular research.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic and Diffraction Techniques for Delapril (B1670214) Research

Spectroscopic and diffraction methods are fundamental for probing the solid form of this compound, offering critical information about its crystalline structure and potential variations.

X-ray Powder Diffraction (XRPD) is a cornerstone technique in pharmaceutical research for characterizing the solid state of active pharmaceutical ingredients (APIs) such as this compound. It is used to determine if a material is crystalline or amorphous, to identify specific crystalline forms (polymorphs), and to quantify the proportions of different forms or the degree of crystallinity. The diffraction pattern generated by XRPD is unique to a particular crystalline structure, acting as a fingerprint for identification.

In research involving this compound hydrochloride, XRPD has been employed as part of a multi-technique approach to characterize raw materials obtained from different suppliers. These studies utilize XRPD to assess the solid-state properties, complementing data from thermal analysis and spectroscopy. While XRPD can reveal differences in solid form, researchers also use it in conjunction with other techniques like liquid chromatography (LC) to confirm if observed variations are due to polymorphism or the presence of impurities. XRPD is also a valuable tool for quality control, stability studies, and verifying the identity of raw materials.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is an infrared technique particularly suitable for analyzing powder samples with minimal preparation. This method is effective for examining non-transparent or strongly absorbing materials, providing information about the vibrational modes of molecules on the surface and within the bulk of the sample.

DRIFT spectroscopy has been applied in the solid-state characterization of this compound hydrochloride raw materials, often used in combination with other techniques like XRPD and Raman spectroscopy. In research investigating potential interactions between this compound and pharmaceutical excipients, DRIFT analysis can be used to complement findings from techniques such as Differential Scanning Calorimetry (DSC), helping to confirm or rule out physical interactions. DRIFT is recognized for being a fast and non-destructive analytical method.

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound, offering insights into its chemical structure, bonding, and crystal lattice. Like infrared spectroscopy, Raman spectra provide a unique molecular fingerprint for identification and can be used for both qualitative and quantitative analysis.

In this compound research, Raman spectroscopy has been included in studies aimed at characterizing the solid form of raw materials. Observations from Raman spectroscopy, when combined with data from techniques like XRPD and LC, help researchers understand the solid-state characteristics and identify potential issues such as impurities that might affect the spectral profile. Raman spectroscopy is increasingly utilized in the pharmaceutical industry for various applications, including the analysis of polymorphic forms, verification of raw materials, and process monitoring.

Chromatographic and Mass Spectrometric Approaches in this compound Research

Chromatographic techniques, particularly Liquid Chromatography (LC), coupled with Mass Spectrometry (MS), are indispensable for separating, identifying, and quantifying this compound and its related substances in complex mixtures, including research samples and biological specimens.

Liquid Chromatography (LC) is a cornerstone analytical technique for the analysis of this compound in various research matrices, including raw materials, pharmaceutical formulations, and biological samples. Numerous LC methods have been developed and validated for the determination of this compound, often in studies involving fixed-dose combinations with other drugs. These methods are vital for assessing purity, conducting dissolution tests, evaluating content uniformity, and performing stability studies.

The development of LC methods for this compound involves optimizing chromatographic parameters to achieve adequate separation and detection. Typical parameters include the choice of stationary phase (commonly reversed-phase columns like C8 or C18), the composition of the mobile phase (often mixtures of organic solvents such as acetonitrile (B52724) or methanol (B129727) with aqueous buffers, sometimes with modifiers), flow rate, column temperature, and detection wavelength (frequently using UV detection in the range of 220-228 nm). Stability-indicating LC methods are specifically designed and validated to separate this compound from its degradation products, which is essential for assessing drug stability under various conditions.

Validation of these LC methods is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are suitable for their intended purpose. Validation parameters typically include specificity, linearity, precision, accuracy, and robustness. For example, a validated reversed-phase LC method for the simultaneous determination of this compound and manidipine (B393) demonstrated linearity for this compound over a concentration range of 3–120 µg/mL with a correlation coefficient (r) of 0.9997. Another LC method developed for this compound and indapamide (B195227) showed high accuracy for this compound with a mean accuracy of 98.65% and good precision with relative standard deviation values below 1.85%.

LC techniques are also applied in studies to separate and analyze the rotational s-cis and s-trans isomers of this compound, which can interconvert slowly.

The coupling of Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful analytical approach for the identification and structural characterization of this compound metabolites and degradation products. LC-ESI-MS combines the chromatographic separation power of LC with the high sensitivity and selectivity of MS detection, making it particularly effective for analyzing complex matrices like biological fluids or samples subjected to forced degradation.

LC-ESI-MS methods have been developed to investigate the degradation pathways of this compound under various stress conditions, such as alkaline and photolytic degradation. By analyzing samples exposed to these conditions using LC-ESI-MS, researchers can identify the main degradation products formed. The technique allows for the confirmation of the molecular weights of the parent drug and its transformation products. Furthermore, using tandem mass spectrometry (MS/MS), fragmentation patterns can be obtained, providing crucial structural information that aids in the identification and elucidation of the chemical structures of metabolites and degradation products. This enables researchers to propose comprehensive degradation pathways for this compound.

LC-MS/MS methods are also routinely used in pharmacokinetic studies to quantify this compound and its metabolites in biological samples, such as plasma. Specific LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and its main metabolites (M1, M2, and M3) in plasma, employing techniques like multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. For instance, an LC-MS/MS method for this compound and manidipine involved monitoring the specific mass transition of m/z 453.1 to 234.1 for this compound.

LC-ESI-MS is thus an essential tool in this compound research for understanding its metabolic fate and identifying potential degradation products, contributing to stability assessment and impurity profiling.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, has been applied in the analysis of this compound, particularly for the simultaneous determination alongside other compounds like manidipine. A stability-indicating MEKC method was developed and validated for the simultaneous analysis of this compound and manidipine, utilizing salicylic (B10762653) acid as an internal standard.

The MEKC method employed a fused-silica capillary with a background electrolyte consisting of 50 mM borate (B1201080) buffer and 5 mM anionic surfactant sodium dodecyl sulfate (B86663) (SDS) at pH 9.0. Separation of the compounds was achieved under an applied voltage of 25 kV and a temperature of 35°C, with detection performed at 208 nm. The injection was carried out at 50 mbar for 5 seconds.

The developed MEKC method demonstrated linearity for this compound in the range of 15–150 μg/mL, with a correlation coefficient (r²) of 0.9966. The method also showed adequate precision (≤1.87%) and accuracy (98.94% for this compound). Forced degradation studies were conducted to assess the specificity and stability-indicating capability of the method, confirming no interference from excipients. MEKC, in general, is a versatile separation technique applicable to both charged and neutral molecules, including drugs and their degradation products.

Thermal Analysis Techniques in this compound Characterization Research

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), have been employed in the characterization of this compound, particularly in its raw material form. These techniques provide valuable insights into the thermal behavior and decomposition characteristics of the compound.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) has been utilized to characterize the solid-state properties of this compound hydrochloride raw materials obtained from different suppliers. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, allowing for the study of thermal transitions.

Studies have revealed different DSC curve profiles and melting points for this compound samples from various sources, with observed melting points at 182.8 °C and 170.1 °C. These differences were attributed to the presence of an impurity in one of the samples rather than polymorphism, as confirmed by other analytical techniques. DSC can serve as a useful complementary method for purity evaluations, especially for detecting impurities that may not be detected by techniques relying on UV/Vis absorbance.

Thermogravimetry (TG) for Thermal Decomposition Analysis

Thermogravimetry (TG), often coupled with derivative thermogravimetry (DTG), has been applied to analyze the thermal decomposition of this compound. TG measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and the stages of decomposition.

TG/DTG analysis of this compound has demonstrated a multi-stage mass loss process. Specifically, three distinct stages of mass loss were observed between 140 and 402 °C. This analysis helps in understanding the thermal degradation profile of this compound raw materials.

Scanning Electron Microscopy (SEM) for Morphological Characterization in Research

Scanning Electron Microscopy (SEM) is a technique used for high-resolution imaging and morphological characterization of materials. SEM has been applied in the research of this compound, particularly in the characterization of its raw material form.

SEM analysis of this compound raw materials from different suppliers revealed incompatible results, which, similar to the DSC findings, were attributed to the presence of an impurity in one of the samples. This highlights the utility of SEM in detecting morphological differences that may arise from variations in purity or solid-state characteristics of the compound.

Development of Enzyme Kinetics and Biochemical Assays for this compound Studies

Research into this compound has involved studies related to its enzymatic interactions and biochemical behavior. This compound is known to be a prodrug that is converted into its active metabolites, this compound diacid and 5-hydroxy this compound diacid, through deesterification. This conversion process involves enzymatic activity, such as hydrolysis by carboxylesterase.

While specific detailed enzyme kinetics studies focused solely on this compound in the provided search results are limited, the conversion to active metabolites underscores the relevance of enzyme kinetics and biochemical assays in understanding this compound's metabolic fate. General principles of enzyme kinetics involve determining enzyme activity, Michaelis constants (Km), and maximum reaction rates (Vmax) to characterize the interaction between an enzyme and its substrate. These methodologies are fundamental to elucidating the biochemical pathways this compound undergoes in biological systems.

In Vitro Degradation Kinetics and Pathway Elucidation Studies

In vitro degradation studies have been conducted to understand the stability of this compound under various stress conditions and to elucidate its degradation pathways. A stability-indicating liquid chromatography method coupled with ultraviolet (LC-UV) and mass spectrometry (LC-MS) detections was developed for the evaluation of this compound degradation products formed under alkaline and photolytic forced conditions.

The degradation kinetics of this compound under these forced conditions was evaluated and found to follow a first-order process. Based on retention times and molecular weight confirmation obtained from LC-MS analysis, a comprehensive degradation pathway and the identity of the major degradation products were suggested. Forced degradation studies also confirmed the specificity of the analytical method by demonstrating no interference from excipients. These studies are crucial for assessing the intrinsic stability of this compound and understanding how it breaks down under various environmental factors.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Biological Activities in Advanced Research Models

The exploration of unconventional biological activities of delapril (B1670214) in advanced research models is a key area for future investigation. Beyond its established cardiovascular benefits, studies have hinted at other potential therapeutic effects.

Research in cholesterol-fed rabbits demonstrated that this compound could slow the progression of atherosclerosis and restore endothelium-dependent relaxation, suggesting a protective effect on vascular health independent of lipid correction . This anti-atherosclerotic effect, observed at various doses, indicates a biological activity that warrants further detailed investigation in advanced models to elucidate the underlying mechanisms .

This compound Dose (mg/kg/day)Aortic Area Covered by Lesions (%)
Control38.2 ± 6.4
523.3 ± 4.1
1021.3 ± 2.4
2018.5 ± 3.3
Captopril (B1668294) (25 mg/kg/day)14.5 ± 5.1

Data derived from research in cholesterol-fed rabbits .

Another area of emerging research for ACE inhibitors as a class, which could extend to this compound, is their potential role in chronic kidney disease (CKD) management by slowing progression and reducing proteinuria . While this is becoming a more recognized application, further research in advanced models is needed to fully understand the specific mechanisms by which this compound exerts these renoprotective effects .

Studies have also explored the antiarrhythmic benefits of ACE inhibitors, including this compound, in the context of ischemic heart disease. Research in a myocardial infarction model showed that this compound prevented Ca(2+)-dependent reduction of IK1, an inwardly rectifying potassium channel, which may contribute to its antiarrhythmic effects . This suggests a potential unconventional biological activity related to ion channel modulation that warrants further investigation in advanced cardiac models.

The potential for ACE inhibitors to influence neurodegenerative disorders and neuropathic pain also represents an unconventional area of research . While more extensive research is needed, the possibility of this compound impacting these conditions through mechanisms involving ACE-2 or kinin B1 receptors highlights avenues for exploration in advanced neurological models .

Unanswered Questions and Persistent Research Gaps in this compound's Academic Profile

Despite substantial research progress surrounding this compound, several unanswered questions and persistent research gaps remain in its academic profile. patsnap.com

One significant gap lies in fully elucidating the mechanisms behind this compound's pleiotropic effects. While studies suggest benefits beyond blood pressure reduction, such as anti-atherosclerotic and renoprotective effects, the precise molecular pathways and targets involved are not completely understood . Further research is needed to dissect these mechanisms and determine if they are mediated solely through ACE inhibition or involve other interactions.

The extent of this compound's influence on tissue-specific ACE compared to circulating ACE, despite its lipophilicity and suggested higher potency in inhibiting vascular ACE, could benefit from further investigation using advanced imaging and molecular techniques to quantify and localize its activity in different tissues .

While ACE inhibitors as a class are being explored for neurodegenerative disorders and neuropathic pain, there is a specific research gap regarding this compound's direct effects and underlying mechanisms in these conditions . More targeted studies are needed to determine if this compound, specifically, offers therapeutic potential in these areas.

The full spectrum of unconventional biological activities of this compound may not yet be realized. Continued exploration in diverse advanced research models is necessary to uncover any additional therapeutic potentials beyond its current applications.

Furthermore, while analytical methods for this compound exist, ongoing advancements in detection sensitivity and specificity could further support research, particularly in quantifying low concentrations of this compound and its metabolites in complex biological samples during detailed pharmacokinetic and pharmacodynamic studies.

Understanding the long-term implications of this compound's interactions with potential novel targets and unconventional pathways in various physiological and pathological conditions represents a persistent research gap that requires continued investigation through preclinical and potentially future clinical studies.

Research Gap AreaKey Unanswered Questions
Pleiotropic Effects MechanismsWhat are the precise molecular pathways and targets responsible for this compound's anti-atherosclerotic and renoprotective effects beyond ACE inhibition?
Tissue-Specific ACE InhibitionHow does this compound's lipophilicity translate to differential ACE inhibition in various tissues compared to circulating ACE at a detailed molecular level?
Neurodegenerative and Neuropathic Pain PotentialDoes this compound have direct therapeutic effects in neurodegenerative disorders or neuropathic pain, and what are the specific mechanisms involved?
Full Spectrum of Unconventional ActivitiesAre there other significant unconventional biological activities of this compound yet to be discovered in diverse disease models?
Advanced Analytical and Methodological ApplicationsHow can cutting-edge analytical techniques and computational methods be best applied to further elucidate this compound's pharmacology and potential?

Q & A

Q. What validated HPLC methods are recommended for quantifying delapril in pharmaceutical formulations?

A reversed-phase HPLC method using a C18 column (Inertsil ODS-3, 150 × 4.6 mm, 5 µm) with a mobile phase of potassium phosphate buffer (20 mM, pH 2.5) and acetonitrile (30:70 v/v) at 1 mL/min provides optimal separation. Detection at 217 nm yields a retention time of 2.96 min for this compound. This method demonstrates specificity, precision (%RSD <2), and linearity (120–280 µg/mL, R² >0.995) .

Q. How does this compound exist in solution, and what analytical techniques confirm its conformational isomers?

this compound exists as s-cis and s-trans isomers due to restricted amide bond rotation (ΔG‡ = 19.4 kcal/mol). ¹H NMR (DMSO-d₆) reveals two methyl signal sets (1–1.6 ppm) with a 75:25 (trans:cis) ratio at 298 K. Chromatographic separation under optimized conditions (e.g., with sodium decanesulfonate) confirms the elution order: trans-isomer first, followed by cis .

Q. What pharmacokinetic mechanisms underlie this compound’s antihypertensive effects?

this compound, a lipophilic ACE inhibitor, is metabolized into two active diacid metabolites: this compound diacid (DPD) and 5-hydroxythis compound diacid (5-OH-DPD). These inhibit tissue ACE, reducing angiotensin II production and aldosterone secretion. In SHR models, oral this compound (10 mg/kg/day) suppresses vascular angiotensin II release by 61% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cis/trans isomer ratios across experimental conditions?

Isomer ratios depend on temperature and solvent. Elevated temperatures (e.g., 320 K) increase cis-isomer proportion due to lower energy barriers, as shown by NMR and RPLC data. For consistent quantification, standardize conditions (e.g., 25°C, pH 2.5) and validate with dual techniques (e.g., HPLC + NMR) .

Q. What experimental design principles ensure robust validation of this compound analytical methods?

Follow ICH guidelines:

  • Linearity : Test 60–140% of nominal concentration (triplicate injections over 3 days).
  • Precision : Intra-day/inter-day %RSD <2 (200 ppm standard).
  • LOD/LOQ : 0.02 µg/mL and 0.066 µg/mL, respectively, based on signal-to-noise ratios. Include forced degradation studies (acid/base/oxidative stress) to confirm stability-indicating capability .

Q. How does this compound modulate cardiac ion channels to prevent post-MI arrhythmias?

In murine MI models, this compound prevents Ca²⁺-dependent IK₁ current reduction, mitigating action potential prolongation and resting membrane depolarization. This is achieved by normalizing intracellular Ca²⁺ via SERCA2a modulation, as shown by patch-clamp electrophysiology. Thapsigargin (SERCA inhibitor) abolishes this benefit, confirming the mechanism .

Q. Why does this compound exhibit fewer bradykinin-mediated side effects (e.g., cough) compared to other ACE inhibitors?

this compound’s high affinity for the C-terminal ACE active site reduces bradykinin potentiation, minimizing cough incidence (1.1% in clinical trials vs. 5–20% for enalapril). This selectivity is confirmed via competitive binding assays and meta-analyses of combination therapies .

Methodological Considerations

Q. How to optimize chromatographic separation of this compound isomers for kinetic studies?

  • Counterion selection : Sodium pentanesulfonate (NaPS) enhances resolution by interacting with this compound’s amine groups.
  • Temperature control : Lower column temperatures (25°C) slow isomer interconversion, improving peak splitting.
  • Organic modifier : Acetonitrile (vs. methanol) reduces retention time variability .

Q. What in vivo models best elucidate this compound’s tissue-specific ACE inhibition?

  • SHR hindlimb perfusion : Isolate vascular ACE activity by perfusing with angiotensinogen-free buffer.
  • Cardiomyocyte Ca²⁺ imaging : Quantify SERCA2a-dependent Ca²⁺ uptake post-MI.
  • Telemetry in conscious animals : Monitor real-time BP changes with metabolite-specific blockers .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound metabolites?

Use compartmental pharmacokinetic modeling:

  • Measure plasma/tissue concentrations of DPD and 5-OH-DPD via LC-MS/MS.
  • Correlate with ACE activity in target organs (e.g., lung, heart) using fluorogenic substrates like Hip-His-Leu. Adjust for protein binding differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.